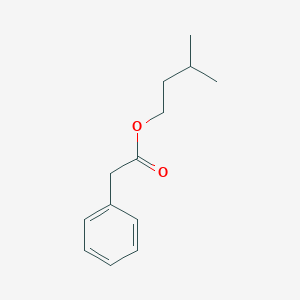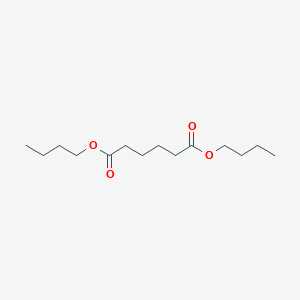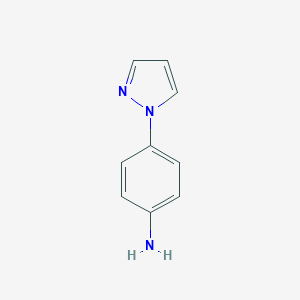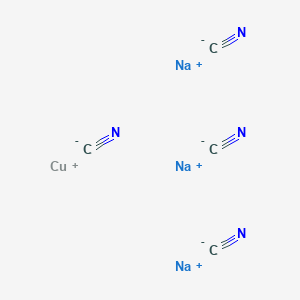
Trisodium tetra(cyano-C)cuprate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium tetra(cyano-C)cuprate(3-), also known as sodium tris(1,2-dicyanoethylene)cuprate(III), is a coordination compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a powerful reducing agent and has been used in various chemical reactions, catalysis, and organic synthesis.
Mecanismo De Acción
The mechanism of action of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the transfer of electrons from the copper center to the substrate. The compound acts as a strong reducing agent due to the presence of four cyano groups, which stabilize the intermediate species formed during the reaction. The reduction potential of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is -1.7 V, which makes it a powerful reducing agent.
Efectos Bioquímicos Y Fisiológicos
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant properties and has been used in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is its strong reducing power, which makes it a versatile reagent for various chemical reactions. It is also stable in air and water and can be easily synthesized in the lab. However, the compound is highly toxic and must be handled with care. It is also sensitive to light and must be stored in the dark.
Direcciones Futuras
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has a wide range of potential applications in various fields of science. In the future, it can be further studied for its potential applications in electrochemistry, material science, and organic synthesis. It can also be explored for its potential use in the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, new methods for the synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) can be developed to improve its yield and purity.
Métodos De Síntesis
The synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the reaction between copper(II) chloride and Trisodium tetra(cyano-C)cuprate(3-) dicyanoethylene-2,2'-dicarboxylate in the presence of Trisodium tetra(cyano-C)cuprate(3-) hydroxide. The reaction yields a blue-green precipitate, which is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuCl2 + 3 Na2C10H6N2O4 → Na3[Cu(C2N2)4] + 6 NaCl + 2 H2O
Aplicaciones Científicas De Investigación
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has been extensively studied for its potential applications in various fields of science. In organic synthesis, it has been used as a reducing agent for the conversion of nitro compounds to amines, and for the reduction of alkenes and alkynes. It has also been used as a catalyst in the synthesis of cyclic compounds and in the oxidation of alcohols. In material science, it has been used for the preparation of conductive polymers and as a precursor for the synthesis of copper nanoparticles. In electrochemistry, it has been used as an electrode material for the detection of hydrogen peroxide and glucose.
Propiedades
Número CAS |
15281-91-1 |
|---|---|
Nombre del producto |
Trisodium tetra(cyano-C)cuprate(3-) |
Fórmula molecular |
C4CuN4Na3 |
Peso molecular |
236.59 g/mol |
Nombre IUPAC |
trisodium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |
Clave InChI |
NKAVNKIPGZYOIW-UHFFFAOYSA-N |
SMILES isomérico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
Otros números CAS |
15281-91-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



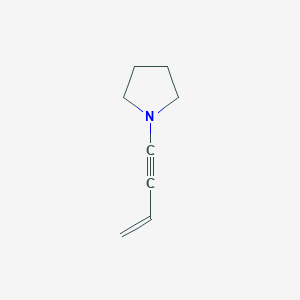
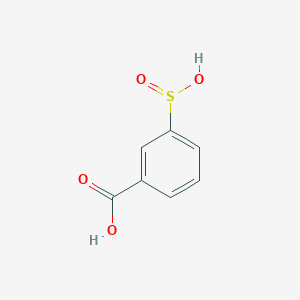
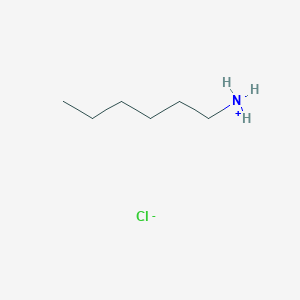
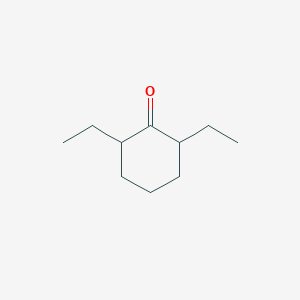
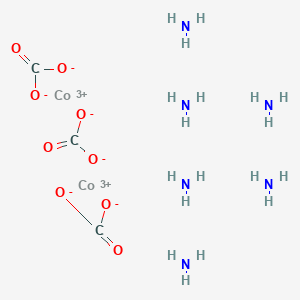
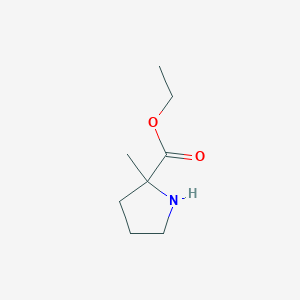
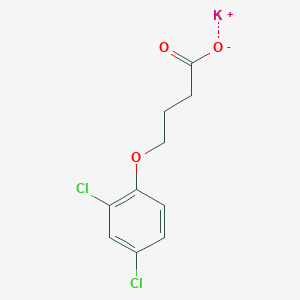
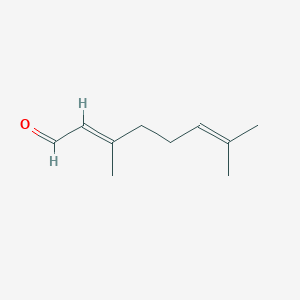
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
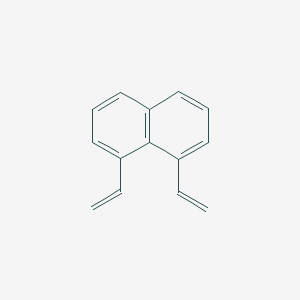
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
